molecular formula C14H19N3O2 B13497049 tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Cat. No.: B13497049
M. Wt: 261.32 g/mol
InChI Key: HUDKHYYXQMLJBY-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate: is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring

Preparation Methods

The synthesis of tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through various cyclization reactions. The amino group is then introduced via nucleophilic substitution or reductive amination. The tert-butyl ester group is often added in the final steps to protect the carboxyl group during the synthesis .

Chemical Reactions Analysis

tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any nitro groups present.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrolo[2,3-b]pyridine core.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid

Scientific Research Applications

tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making them valuable tools in different areas of research.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)11(15)7-9-8-17-12-10(9)5-4-6-16-12/h4-6,8,11H,7,15H2,1-3H3,(H,16,17)

InChI Key

HUDKHYYXQMLJBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=C1C=CC=N2)N

Origin of Product

United States

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